

# Role of menin-MLL interaction in leukemia

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Balomenib |           |
| Cat. No.:            | B15569023 | Get Quote |

An In-depth Technical Guide on the Role of the Menin-MLL Interaction in Leukemia

Audience: Researchers, scientists, and drug development professionals.

## **Executive Summary**

Chromosomal translocations involving the Mixed Lineage Leukemia (MLL, also known as KMT2A) gene are hallmarks of aggressive acute leukemias with poor prognoses.[1][2] The resulting MLL fusion proteins are potent oncoproteins that drive leukemogenesis by dysregulating gene expression programs essential for normal hematopoiesis.[3][4] A critical dependency for the oncogenic activity of all MLL fusion proteins is their direct interaction with the nuclear protein menin, encoded by the MEN1 gene.[5][6] This guide provides a comprehensive technical overview of the menin-MLL interaction, detailing its molecular basis, the signaling pathways it governs, its central role in leukemogenesis, and its emergence as a highly promising therapeutic target. We present quantitative data on small molecule inhibitors, detailed experimental protocols for studying this interaction, and visualizations of the core biological and experimental processes.

# The Menin-MLL Interaction: A Molecular Scaffold for Leukemogenesis

Menin, traditionally known as a tumor suppressor in the context of multiple endocrine neoplasia type 1 (MEN1), plays a paradoxical and essential oncogenic cofactor role in MLL-rearranged (MLL-r) leukemia.[7][8] The N-terminal portion of MLL, which is retained in all oncogenic MLL fusion proteins, contains the menin-binding region.[6][9] This interaction is indispensable for the



MLL fusion protein to be recruited to target gene loci, initiate an aberrant transcriptional program, and ultimately block hematopoietic differentiation, leading to leukemia.[5][7]

#### Structural Basis of the Interaction

The interaction between menin and MLL is a complex, bivalent association.[8][10] The N-terminus of MLL contains two distinct menin-binding motifs, MBM1 and MBM2, separated by a flexible linker.[6][11]

- MBM1 (Menin Binding Motif 1): This is the high-affinity binding motif, which binds with nanomolar affinity to a deep hydrophobic pocket on the surface of the menin protein.[10][12]
   Structural studies have shown that MBM1 adopts a U-shaped conformation within this pocket.[12]
- MBM2 (Menin Binding Motif 2): This motif binds with a lower affinity compared to MBM1.[6]
   The bivalent binding, involving both MBM1 and MBM2, stabilizes the overall menin-MLL complex.[8][10]

Small molecule inhibitors have been designed to bind within the MBM1 pocket on menin, directly competing with and disrupting the interaction with MLL fusion proteins.[8][10]

#### **Role in Chromatin Remodeling and Gene Expression**

The menin-MLL interaction is central to the pathological mechanism of MLL-r leukemia. Menin acts as a critical scaffolding protein, tethering the MLL fusion oncoprotein to chromatin at specific target genes.[9][13] This recruitment is often facilitated by other proteins, such as Lens Epithelium-Derived Growth Factor (LEDGF), which helps anchor the complex to chromatin.[9] [14]

Once localized, the complex aberrantly regulates gene expression through several mechanisms:

 Histone Methylation: While the MLL fusion protein itself lacks the C-terminal SET domain responsible for histone H3 lysine 4 (H3K4) methylation, the complex recruits other epigenetic modifiers.[15] A key partner is the histone methyltransferase DOT1L, which is recruited to MLL fusion targets and mediates methylation of H3K79 (H3K79me2/3), an active chromatin mark.[15][16]



- Transcriptional Upregulation: The altered chromatin state leads to the potent and sustained upregulation of a specific set of genes. The most critical downstream targets are the HOXA cluster genes (especially HOXA9) and their essential cofactor MEIS1.[4][7][17]
- Leukemic Transformation: Overexpression of HOXA9 and MEIS1 is a unifying feature of MLL-r leukemias.[4][18] This aberrant gene expression drives the proliferation of hematopoietic progenitors and imposes a critical block on their differentiation, resulting in the accumulation of leukemic blasts.[1][7]

# Signaling Pathways and Molecular Dependencies

The menin-MLL interaction initiates a cascade of events that hijack normal hematopoietic regulatory networks. The core leukemogenic pathway involves the stabilization and localization of the MLL fusion protein, leading to the activation of a specific oncogenic gene signature.





Click to download full resolution via product page

Fig 1. The Menin-MLL leukemogenesis signaling pathway.



# Therapeutic Targeting of the Menin-MLL Interaction

The absolute requirement of the menin interaction for MLL fusion protein-driven leukemogenesis, coupled with evidence that menin is not a requisite cofactor for wild-type MLL in normal hematopoiesis, establishes an attractive therapeutic window.[5][19][20] This has led to the development of potent, specific small molecule inhibitors that disrupt this protein-protein interaction (PPI).

#### **Mechanism of Action of Menin Inhibitors**

Menin inhibitors are competitive antagonists that bind to the MLL-binding pocket on menin.[10] By occupying this site, they prevent the MLL fusion protein from docking with menin. This action effectively dislodges the entire oncogenic complex from its target genes, leading to the reversal of the leukemogenic transcriptional program.[16] The downstream consequences include:

- Downregulation of HOXA9 and MEIS1 expression.[16][17]
- Induction of differentiation in leukemic blasts.[10][16]
- Induction of apoptosis and inhibition of proliferation.[16]







Click to download full resolution via product page

Fig 2. Mechanism of action of small molecule Menin-MLL inhibitors.

### Quantitative Data on Menin-MLL Inhibitors

Extensive research has yielded multiple classes of menin inhibitors with potent anti-leukemic activity. The tables below summarize key quantitative data for representative compounds from preclinical and clinical studies.

Table 1: Preclinical Potency of Selected Menin-MLL Inhibitors (Biochemical Assays)



| Inhibitor | Target Assay                      | IC50    | Kd (Binding<br>Affinity) | Reference(s) |
|-----------|-----------------------------------|---------|--------------------------|--------------|
| MI-2      | Menin-MBM1<br>Interaction<br>(FP) | 446 nM  | Not Reported             | [10]         |
| MI-2-2    | Menin-MBM1<br>Interaction (FP)    | 46 nM   | 22 nM                    | [10]         |
| MIV-6R    | Menin-MLL<br>Interaction (FP)     | 56 nM   | 85 nM                    | [21]         |
| MI-503    | Menin-MLL<br>Interaction          | 14.7 nM | 24 nM                    | [17][22]     |

| MI-3454 | Menin-MLL Interaction | 0.51 nM | Not Reported |[17] |

Table 2: Preclinical Efficacy of Selected Menin-MLL Inhibitors (Cell-Based Assays)

| Inhibitor  | Cell Line | MLL Fusion           | Assay Type        | GI50 / IC50 | Reference(s |
|------------|-----------|----------------------|-------------------|-------------|-------------|
| M-1121     | MV-4-11   | MLL-AF4              | Proliferatio<br>n | 10.3 nM     | [17]        |
| M-1121     | MOLM-13   | MLL-AF9              | Proliferation     | 51.5 nM     | [17]        |
| MI-3454    | Various   | MLL-AF4,<br>AF9, ENL | Proliferation     | 7 - 27 nM   | [17]        |
| Compound 6 | MV-4-11   | MLL-AF4              | Proliferation     | 36 nM       | [15]        |

| Compound 6 | MOLM-13 | MLL-AF9 | Proliferation | 61 nM |[15] |

Table 3: Summary of Early Phase Clinical Trial Data for Menin Inhibitors



| Inhibitor  | Trial<br>(Identifier)      | Patient<br>Population                             | Key Efficacy<br>Findings                                                            | Reference(s) |
|------------|----------------------------|---------------------------------------------------|-------------------------------------------------------------------------------------|--------------|
| Revumenib  | AUGMENT-101                | R/R Acute<br>Leukemia<br>(KMT2A-r or<br>NPM1-mut) | ~30% Complete Remission (CR) rate; many responders bridged to stem cell transplant. | [23]         |
| Ziftomenib | KOMET-001<br>(NCT04067336) | R/R AML<br>(KMT2A-r or<br>NPM1-mut)               | Promising rates of CR and overall response.                                         | [24]         |

| Bleximenib | cAMeLot-1 (NCT04811560) | R/R Acute Leukemia (KMT2A-r or NPM1-mut) | ORR of 65.2% in KMT2A-r and 58.8% in NPM1-mut patients. |[25] |

# **Key Experimental Methodologies**

The study of the menin-MLL interaction and the development of its inhibitors rely on a suite of biochemical, biophysical, and cellular assays.

## Fluorescence Polarization (FP) Assay

This high-throughput biochemical assay is a primary tool for screening small molecule libraries to identify inhibitors of the menin-MLL interaction.[26][27]

- Principle: A small, fluorescently labeled peptide derived from the MLL MBM1 motif tumbles
  rapidly in solution, resulting in low polarization of emitted light when excited with polarized
  light. When the large menin protein binds to this peptide, the tumbling slows dramatically,
  increasing the polarization signal. A compound that successfully competes with the peptide
  for binding to menin will displace it, causing the polarization signal to drop.[28]
- Protocol Outline:



- Reagents: Purified full-length menin protein; fluorescein-labeled MBM1 peptide; test compounds dissolved in DMSO; assay buffer.
- Procedure: In a microplate, combine menin and the fluorescent peptide with varying concentrations of the test compound.
- Incubation: Allow the binding reaction to reach equilibrium.
- Measurement: Read the fluorescence polarization on a suitable plate reader.
- Analysis: Plot the polarization signal against the inhibitor concentration to determine the IC<sub>50</sub> value.[29]

Fig 3. Experimental workflow for a Fluorescence Polarization (FP) assay.

#### Co-Immunoprecipitation (Co-IP)

Co-IP is a gold-standard technique used to verify that two proteins interact within the cellular environment. It is used to confirm that menin and MLL fusion proteins form a complex in leukemia cells and to demonstrate that inhibitors can disrupt this interaction.[21]

- Principle: An antibody to a specific protein (the "bait," e.g., MLL-AF9) is used to pull that
  protein out of a cell lysate. If another protein (the "prey," e.g., menin) is bound to the bait, it
  will be pulled down as well. The presence of the prey protein is then detected by Western
  blotting.
- Protocol Outline:
  - Cell Culture & Treatment: Culture MLL-r leukemia cells (e.g., MV-4-11) and treat with the menin inhibitor or a vehicle control (DMSO) for a specified time.
  - Lysis: Harvest cells and lyse them in a non-denaturing buffer to release proteins while preserving interactions.
  - Immunoprecipitation: Add an antibody against the bait protein (e.g., anti-MLL) to the lysate and incubate. Add Protein A/G-conjugated beads to capture the antibody-protein complexes.



- Washing: Pellet the beads and wash several times to remove non-specifically bound proteins.
- Elution: Elute the bound proteins from the beads.
- Western Blot: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the prey protein (anti-menin) to detect its presence. A reduced menin signal in the inhibitor-treated sample indicates disruption of the interaction.
   [21]

Fig 4. Experimental workflow for Co-Immunoprecipitation (Co-IP).

# Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is a powerful method used to identify the genome-wide binding sites of a protein of interest. It is used to show that menin and MLL fusion proteins co-localize at the promoters of target genes like HOXA9 and that this binding is lost upon treatment with a menin inhibitor.[16]

- Principle: Proteins are chemically cross-linked to the DNA they are bound to in living cells.
   The chromatin is then sheared, and an antibody against the protein of interest is used to immunoprecipitate the protein-DNA complexes. The DNA is then purified and sequenced to map the binding sites across the entire genome.
- Protocol Outline:
  - Cross-linking: Treat cells with formaldehyde to create covalent cross-links between proteins and DNA.
  - Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (200-600 bp) using sonication or enzymatic digestion.
  - Immunoprecipitation: Incubate the sheared chromatin with a specific antibody (e.g., antimenin).
  - Complex Capture: Capture the antibody-chromatin complexes using Protein A/G beads.
  - Washing: Wash extensively to remove non-specifically bound chromatin.



- Elution & Reverse Cross-links: Elute the complexes and reverse the cross-links by heating. Digest the protein.
- DNA Purification: Purify the co-precipitated DNA.
- Library Preparation & Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
- Data Analysis: Align sequence reads to a reference genome and use peak-calling algorithms to identify significant enrichment regions, which represent the protein's binding sites.[16]

Fig 5. Experimental workflow for Chromatin Immunoprecipitation (ChIP-seq).

#### **Conclusion and Future Directions**

The interaction between menin and MLL represents a cornerstone of MLL-rearranged leukemia pathogenesis, serving as a critical node for oncogenic signaling. Its validation as a therapeutic target has been a landmark achievement in leukemia research, shifting the paradigm towards therapies that target the transcriptional addiction of cancer cells. The development of potent, selective, and orally bioavailable small molecule inhibitors has rapidly translated from bench to bedside, with several agents showing remarkable efficacy in clinical trials for patients with relapsed or refractory leukemias.[23][24]

Future research will focus on several key areas:

- Combination Therapies: Combining menin inhibitors with standard chemotherapy or other targeted agents (e.g., FLT3 or BCL2 inhibitors) may increase efficacy and overcome resistance.[23]
- Mechanisms of Resistance: Understanding how leukemia cells may develop resistance to menin inhibitors is crucial for developing next-generation compounds and rational combination strategies.
- Expansion to Other Malignancies: The menin-MLL axis is also implicated in other cancers, including those with NPM1 mutations, suggesting that the therapeutic utility of these inhibitors may extend beyond MLL-rearranged leukemia.[17][30]



In conclusion, targeting the menin-MLL interaction is one of the most promising new frontiers in the treatment of acute leukemia, offering a precision medicine approach for patient populations with historically poor outcomes.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. MLL fusions: Pathways to leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 2. Menin-MLL inhibitors block oncogenic transformation by MLL fusion proteins in a fusion partner independent manner PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of leukemogenesis mediated by MLL fusion proteins PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ashpublications.org [ashpublications.org]
- 7. pnas.org [pnas.org]
- 8. ashpublications.org [ashpublications.org]
- 9. Challenges and opportunities in targeting the menin-MLL interaction PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Basis of the Mixed Lineage Leukemia-Menin Interaction | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Menin as a Hub Controlling Mixed Lineage Leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]

#### Foundational & Exploratory





- 16. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. Distinct pathways regulated by menin and by MLL1 in hematopoietic stem cells and developing B cells. | Broad Institute [broadinstitute.org]
- 20. ashpublications.org [ashpublications.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Revumenib Shows Promise for Advanced Acute Myeloid Leukemia NCI [cancer.gov]
- 24. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 25. Menin inhibitors for AML: Current status and insights from ASH 2024 [aml-hub.com]
- 26. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia -PMC [pmc.ncbi.nlm.nih.gov]
- 27. Screening for Inhibitors Targeting the Menin-MLL Interaction in MLL Related Leuke Jolanta Grembecka [grantome.com]
- 28. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction Probe Reports from the NIH Molecular Libraries Program NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
- 30. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Role of menin-MLL interaction in leukemia].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15569023#role-of-menin-mll-interaction-in-leukemia]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com